2-Chloro-6-(trifluoromethyl)quinoline
Overview
Description
2-Chloro-6-(trifluoromethyl)quinoline is a heterocyclic aromatic compound with the molecular formula C10H5ClF3N. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science. The presence of both chloro and trifluoromethyl groups in the quinoline ring enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(trifluoromethyl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-chloroaniline with trifluoroacetic acid and a suitable dehydrating agent, followed by cyclization to form the quinoline ring. Another method involves the use of microwave irradiation to promote the cyclization process, which is energy-efficient and reduces reaction time .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production. The final product is typically purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under suitable conditions.
Oxidation and Reduction: The compound can be oxidized to form quinoline N-oxides or reduced to form dihydroquinolines.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts and bases like potassium phosphate in solvents like toluene or ethanol.
Major Products:
- Substituted quinolines, quinoline N-oxides, and biaryl derivatives.
Scientific Research Applications
2-Chloro-6-(trifluoromethyl)quinoline has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: Acts as a probe for studying biological pathways and enzyme functions.
Agrochemicals: Utilized in the synthesis of herbicides and pesticides.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(trifluoromethyl)quinoline depends on its specific application. In medicinal chemistry, it often targets enzymes or receptors, inhibiting their function by binding to the active site or allosteric sites. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
2-Chloroquinoline: Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.
6-Trifluoromethylquinoline: Similar structure but without the chloro group, affecting its chemical properties and applications.
4-Bromo-6-chloro-2-(trifluoromethyl)quinoline:
Uniqueness: 2-Chloro-6-(trifluoromethyl)quinoline is unique due to the presence of both chloro and trifluoromethyl groups, which confer distinct electronic and steric properties. These features enhance its versatility in chemical synthesis and its potential for diverse applications in various fields.
Properties
IUPAC Name |
2-chloro-6-(trifluoromethyl)quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N/c11-9-4-1-6-5-7(10(12,13)14)2-3-8(6)15-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKUVZWWEQHTDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Cl)C=C1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448110 | |
Record name | 2-chloro-6-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50448110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78060-56-7 | |
Record name | 2-chloro-6-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50448110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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